2,17-Dimethyl-octadecane
Description
2,17-Dimethyl-octadecane is a branched alkane with the molecular formula C₂₀H₄₂, derived from octadecane (C₁₈H₃₈) by the addition of two methyl groups at positions 2 and 15. This structural modification significantly influences its physical and chemical properties, such as boiling point, melting point, and chromatographic behavior. While direct experimental data for this specific compound are scarce in the provided literature, insights can be inferred from structurally analogous alkanes, such as 2-Methyloctadecane (C₁₉H₄₀) and other methyl-substituted derivatives .
Properties
IUPAC Name |
2,17-dimethyloctadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(3)4/h19-20H,5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZNKJRSGDDDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,17-Dimethyl-octadecane can be achieved through various organic synthesis methods. One common approach is the alkylation of a suitable precursor, such as octadecane, with a methylating agent. This process typically involves the use of strong acids or bases as catalysts to facilitate the alkylation reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2,17-Dimethyl-octadecane may involve large-scale alkylation processes using advanced catalytic systems. These systems are designed to optimize the reaction efficiency and minimize the formation of by-products. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,17-Dimethyl-octadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom using reagents such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alkanes or alkenes depending on the starting material.
Substitution: Formation of haloalkanes (e.g., chloroalkanes, bromoalkanes).
Scientific Research Applications
2,17-Dimethyl-octadecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior, reaction mechanisms, and catalysis.
Biology: Investigated for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,17-Dimethyl-octadecane primarily involves its interaction with other molecules through van der Waals forces and hydrophobic interactions. As a non-polar hydrocarbon, it can integrate into lipid bilayers and affect membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of the dimethyl groups, which can affect the compound’s steric and electronic properties.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key properties of 2,17-Dimethyl-octadecane and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Retention Index (Non-polar) | Retention Index (Polar) |
|---|---|---|---|---|---|
| 2,17-Dimethyl-octadecane | C₂₀H₄₂ | ~282.55* | Not Available | Not Available | Not Available |
| 2-Methyloctadecane | C₁₉H₄₀ | 268.52 | 1560-88-9 | 1895 | 1898 |
| Dimethyl Octadecanedioate | C₂₀H₃₈O₄ | 342.51 | 1472-93-1 | Not Applicable | Not Applicable |
*Estimated based on homologous series.
Key Observations:
Branching Position: 2-Methyloctadecane (single methyl group at position 2) exhibits a retention index (RI) of 1895 on non-polar columns and 1898 on polar columns, indicating minimal polarity differences due to its terminal branching . 2,17-Dimethyl-octadecane, with dual methyl groups at positions 2 and 17, would likely show a higher RI than 2-Methyloctadecane due to increased molecular weight and reduced volatility. Mid-chain branching (position 17) may also slightly alter polarity compared to terminal branching.
Its higher molecular weight (342.51 vs. ~282.55 for 2,17-Dimethyl-octadecane) and polarity make it distinct in applications such as polymer synthesis or lubricants .
Chromatographic Behavior
- 2-Methyloctadecane serves as a benchmark for branched alkanes in gas chromatography (GC). Its retention indices (RI) are consistent across polar and non-polar columns, reflecting its low polarity and high volatility relative to linear alkanes .
- Hypothetical Behavior of 2,17-Dimethyl-octadecane :
- The dual methyl groups would reduce volatility further, increasing RI values.
- The spatial separation of methyl groups (positions 2 and 17) might result in unique fragmentation patterns in mass spectrometry, distinguishing it from isomers like 2,6-Dimethyl-octadecane.
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